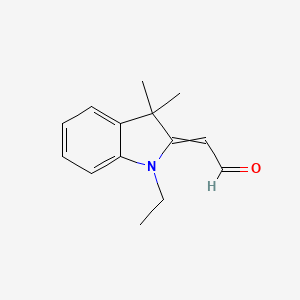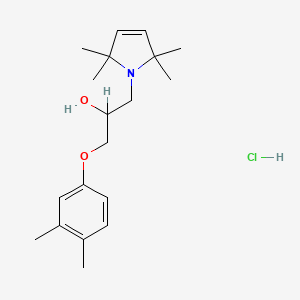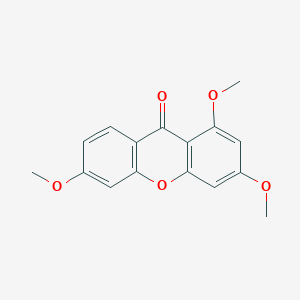
1,3,6-Trimethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound is characterized by the presence of three methoxy groups attached to the xanthone core, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the use of 1,3,6-trimethoxybenzene and phthalic anhydride under acidic conditions to form the xanthone core . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the xanthone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Trimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various functionalized xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethoxy-9H-xanthen-9-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,6-Trimethoxy-9H-xanthen-9-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and modulate oxidative stress pathways . Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory mediators and modulation of signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: A derivative with two methoxy groups, used in the synthesis of fluorescein derivatives.
1,3,6-Trihydroxy-9H-xanthen-9-one: A hydroxy derivative with potential biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone core, exhibiting diverse biological activities.
Uniqueness
1,3,6-Trimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of three methoxy groups can enhance its solubility and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
39731-22-1 |
|---|---|
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
1,3,6-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O5/c1-18-9-4-5-11-12(6-9)21-14-8-10(19-2)7-13(20-3)15(14)16(11)17/h4-8H,1-3H3 |
InChI-Schlüssel |
TTYIAQJUDBDEKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
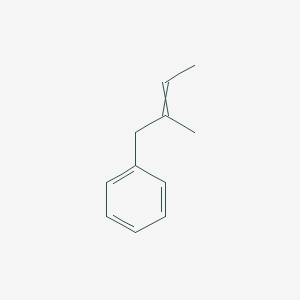
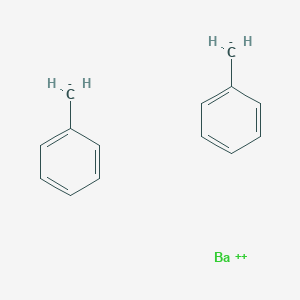

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)

![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
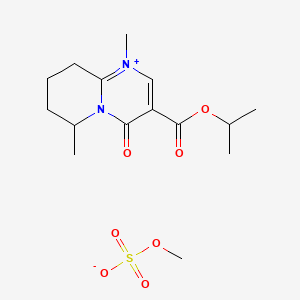
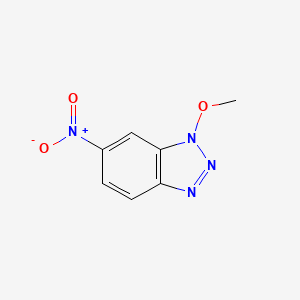
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
